molecular formula C71H122O25 B1248402 Amphidinol 2

Amphidinol 2

Cat. No.: B1248402
M. Wt: 1375.7 g/mol
InChI Key: LNUIEJGKZGFNMR-WZHIWWTGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amphidinol 2 is a natural product found in Amphidinium klebsii with data available.

Scientific Research Applications

Antifungal and Antimicrobial Properties

  • Amphidinol 2 has demonstrated notable antifungal and antimicrobial activities. Martinez et al. (2019) identified amphidinol 22, a derivative of amphidinol, showing both anticancer and antifungal activities, suggesting the potential of amphidinol compounds in these areas (Martinez et al., 2019).
  • Houdai et al. (2005) explored amphidinol analogues, including this compound, and their membrane permeabilizing actions, highlighting their significant antifungal activity (Houdai et al., 2005).
  • Cutignano et al. (2017) isolated new members of the amphidinol family, which showed antifungal activity against Candida albicans, supporting the potential application of amphidinol compounds in antifungal treatments (Cutignano et al., 2017).

Hemolytic Activity

  • This compound is known for its potent hemolytic activity. A study by Paul et al. (1995) isolated this compound as a potent hemolytic and antifungal agent, indicating its effectiveness in lysing red blood cells (Paul et al., 1995).

Biosynthetic Research

  • Research by Houdai et al. (2001) on the biosynthesis of this compound provided insights into its chemical structure and formation, which is crucial for understanding its bioactivity and potential applications (Houdai et al., 2001).

Membrane-Permeabilizing Activities

  • The study of this compound's interaction with biological membranes has been a significant area of interest. Houdai et al. (2004) examined the membrane permeabilizing actions of amphidinol 3, an analogue of this compound, comparing it with other polyene antibiotics, and highlighted its unique non-detergent mechanism of action (Houdai et al., 2004).

Chemical Structure and Configuration Analysis

  • The structural analysis of amphidinol compounds, including this compound, has been pivotal in understanding their biological activities. For example, Manabe et al. (2012) confirmed the absolute configuration of amphidinol 3, contributing to the broader understanding of amphidinol structures (Manabe et al., 2012).

Potential in Antitumor Applications

  • Abreu et al. (2019) investigated the production of amphidinols by the marine microalga Amphidinium carterae, indicating the presence of compounds consistent with antitumoral activity, suggesting possible applications of amphidinol in cancer research (Abreu et al., 2019).

Properties

Molecular Formula

C71H122O25

Molecular Weight

1375.7 g/mol

IUPAC Name

(3E,16E)-1-[6-[6-[6-[(3E,7E,9E,11E)-1,2-dihydroxyhexadeca-3,7,9,11,15-pentaenyl]-4,5-dihydroxyoxan-2-yl]-1,5,6-trihydroxy-4-methylidenehexyl]-3,4-dihydroxyoxan-2-yl]-23-[4,5-dihydroxy-6-(2,4,5-trihydroxypentyl)oxan-2-yl]-4,11,15,17,21-pentamethyltricosa-3,16-diene-1,2,7,9,10,13,19,23-octol

InChI

InChI=1S/C71H122O25/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-51(79)65(89)70-68(92)57(85)37-61(96-70)69(93)63(87)43(6)22-24-50(78)58-36-56(84)67(91)71(95-58)66(90)53(81)29-39(2)21-23-45(73)33-54(82)62(86)44(7)31-47(75)27-41(4)25-40(3)26-46(74)28-42(5)30-52(80)59-35-55(83)64(88)60(94-59)34-48(76)32-49(77)38-72/h8,11-16,19-20,25,29,41-42,44-93H,1,6,9-10,17-18,21-24,26-28,30-38H2,2-5,7H3/b12-11+,14-13+,16-15+,20-19+,39-29+,40-25+

InChI Key

LNUIEJGKZGFNMR-WZHIWWTGSA-N

Isomeric SMILES

CC(CC(C/C(=C/C(C)CC(CC(C)C(C(CC(CC/C(=C/C(C(C1C(C(CC(O1)C(CCC(=C)C(C(C2CC(C(C(O2)C(C(/C=C/CC/C=C/C=C/C=C/CCC=C)O)O)O)O)O)O)O)O)O)O)O)/C)O)O)O)O)/C)O)CC(C3CC(C(C(O3)CC(CC(CO)O)O)O)O)O

Canonical SMILES

CC(CC(CC(=CC(C)CC(CC(C)C(C(CC(CCC(=CC(C(C1C(C(CC(O1)C(CCC(=C)C(C(C2CC(C(C(O2)C(C(C=CCCC=CC=CC=CCCC=C)O)O)O)O)O)O)O)O)O)O)O)C)O)O)O)O)C)O)CC(C3CC(C(C(O3)CC(CC(CO)O)O)O)O)O

Synonyms

amphidinol 2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.